Cinnamyl Alcohol-d5

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C9H10O |

|---|---|

分子量 |

139.21 g/mol |

IUPAC 名称 |

(E)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+/i1D,2D,3D,5D,6D |

InChI 键 |

OOCCDEMITAIZTP-UVQGXXJBSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/CO)[2H])[2H] |

规范 SMILES |

C1=CC=C(C=C1)C=CCO |

产品来源 |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties of Cinnamyl Alcohol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Cinnamyl Alcohol-d5, a deuterated analog of cinnamyl alcohol. This document is intended for use by researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound (Deuterated Cinnamyl Alcohol) is a stable isotope-labeled version of cinnamyl alcohol, an organic compound naturally found in cinnamon leaves, storax, and Balsam of Peru. In this compound, the five hydrogen atoms on the phenyl group are replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. The deuteration can potentially influence the metabolic profile and pharmacokinetics of the molecule.

Chemical and Physical Properties

Quantitative data for this compound is not extensively available in the public domain. However, the physical properties are expected to be very similar to those of the non-deuterated Cinnamyl Alcohol. The table below summarizes the known properties of this compound and the well-documented properties of Cinnamyl Alcohol, which can be used as a close approximation.

| Property | This compound | Cinnamyl Alcohol (for comparison) |

| Chemical Structure | C₆D₅CH=CHCH₂OH | C₆H₅CH=CHCH₂OH |

| CAS Number | 1044940-87-5 | 104-54-1[1] |

| Molecular Formula | C₉H₅D₅O | C₉H₁₀O[1] |

| Molecular Weight | 139.21 g/mol | 134.18 g/mol |

| Appearance | Expected to be a white to pale yellow solid | White to pale yellow crystalline solid or oily liquid[1] |

| Melting Point | Not specified; expected to be close to 30-33 °C | 30-33 °C |

| Boiling Point | Not specified; expected to be close to 250 °C | 250 °C at 760 mmHg[1] |

| Density | Not specified; expected to be close to 1.044 g/mL | 1.044 g/mL at 25 °C[1] |

| Solubility | Expected to be soluble in organic solvents | Soluble in ethanol, diethyl ether, and other organic solvents. Sparingly soluble in water.[2] |

| Stability | Stable under recommended storage conditions | Stable, but may oxidize on exposure to air and light. Incompatible with strong oxidizing agents. |

| Isotopic Purity | Typically ≥98% (as specified by suppliers) | Not applicable |

Spectroscopic Data

The key difference between this compound and its non-deuterated counterpart lies in their spectroscopic properties, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons (typically observed in the range of 7.2-7.4 ppm for the non-deuterated compound) will be absent. The spectrum will be simplified to show signals for the vinyl protons and the methylene protons adjacent to the hydroxyl group.

-

¹³C NMR: The ¹³C NMR spectrum of this compound will show signals for all nine carbon atoms. The carbons in the deuterated phenyl ring will exhibit coupling to deuterium (C-D coupling), which can result in multiplets or broadened signals compared to the sharp singlets seen for the protonated phenyl carbons. The chemical shifts of the phenyl carbons will also be slightly shifted due to the isotopic effect of deuterium.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 139, corresponding to its higher molecular weight due to the five deuterium atoms. The fragmentation pattern is expected to be similar to that of cinnamyl alcohol, with characteristic losses of water (M-18) and other fragments. The phenyl-d5 containing fragments will be 5 mass units heavier than the corresponding fragments in the non-deuterated compound.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the chemical properties of this compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure substance, the melting point is a sharp, well-defined temperature.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed inverted into the test tube.

-

The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).

-

As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

-

A known volume of a solvent (e.g., water, ethanol) is placed in a vial at a constant temperature.

-

Small, pre-weighed portions of this compound are added to the solvent with continuous stirring.

-

The addition is continued until a saturated solution is formed, indicated by the presence of undissolved solid that persists for an extended period.

-

The total mass of the dissolved solute is determined to calculate the solubility in grams per 100 mL of solvent.

NMR Spectroscopic Analysis

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei to determine the physical and chemical properties of atoms or the molecules in which they are contained.

Methodology for ¹H NMR:

-

A small amount of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

The NMR tube is placed in the NMR spectrometer.

-

The ¹H NMR spectrum is acquired using a standard pulse sequence.

-

The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction) and analyzed to determine chemical shifts, integration, and coupling constants.

Mass Spectrometric Analysis

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

Methodology:

-

A dilute solution of this compound is prepared in a suitable volatile solvent.

-

The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

The molecules are ionized using an appropriate technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

The ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

The detector records the abundance of each ion, generating a mass spectrum.

Synthesis and Reactivity

Synthesis Workflow

References

An In-Depth Technical Guide to the Synthesis and Purification of Cinnamyl Alcohol-d5

This technical guide provides a comprehensive overview of the synthesis and purification of Cinnamyl Alcohol-d5, a deuterated analog of cinnamyl alcohol, for researchers, scientists, and professionals in drug development. This document details a feasible synthetic route, purification protocols, and relevant quantitative data.

Introduction

This compound, with deuterium atoms incorporated into the phenyl ring, is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. The deuterium labeling provides a distinct mass shift, allowing for the differentiation from its non-deuterated counterpart without significantly altering its chemical properties. This guide outlines a robust two-step synthesis beginning with commercially available Benzaldehyde-d5, followed by detailed purification procedures to obtain the high-purity final product.

Synthesis of this compound

The synthesis of this compound is proposed via a two-step process:

-

Step 1: Aldol Condensation - Synthesis of Cinnamaldehyde-d5 from Benzaldehyde-d5 and acetaldehyde.

-

Step 2: Selective Reduction - Reduction of the aldehyde functional group of Cinnamaldehyde-d5 to the corresponding primary alcohol.

Synthesis of Cinnamaldehyde-d5 via Aldol Condensation

The initial step involves a base-catalyzed cross-aldol condensation between Benzaldehyde-d5 and acetaldehyde.[1][2][3][4] Benzaldehyde-d5, lacking alpha-hydrogens, can only act as an electrophile, while acetaldehyde forms an enolate in the presence of a base and acts as the nucleophile.[1] This reaction is a well-established method for the formation of α,β-unsaturated aldehydes.

-

Reaction Setup: A round-bottom flask equipped with a magnetic stir bar is charged with Benzaldehyde-d5 (1.0 eq).

-

Reagent Addition: A solution of sodium hydroxide (1.2 eq) in a mixture of water and ethanol is prepared and cooled in an ice bath. To this basic solution, acetaldehyde (1.1 eq) is added slowly while maintaining the temperature below 10 °C.

-

Reaction: The Benzaldehyde-d5 is then added dropwise to the cooled acetaldehyde/NaOH solution with vigorous stirring. The reaction mixture is stirred at room temperature for 4-6 hours.

-

Work-up: The reaction is quenched by the addition of dilute hydrochloric acid to neutralize the excess base. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude Cinnamaldehyde-d5.

Synthesis of this compound via Selective Reduction

The second step is the selective reduction of the aldehyde group in Cinnamaldehyde-d5 to an alcohol, while preserving the carbon-carbon double bond. Various reducing agents can be employed for this transformation.[5][6][7][8] Sodium borohydride (NaBH4) is a mild and selective reagent suitable for this purpose.

-

Reaction Setup: The crude Cinnamaldehyde-d5 from the previous step is dissolved in methanol in a round-bottom flask and cooled to 0 °C in an ice bath.

-

Reagent Addition: Sodium borohydride (1.5 eq) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to afford the crude this compound.

Purification of this compound

Purification of the crude this compound is crucial to remove any unreacted starting materials, by-products, and residual solvents. A combination of column chromatography and recrystallization is recommended to achieve high purity.[9][10][11][12][13]

Column Chromatography

Flash column chromatography is an effective method for the initial purification of the crude product.

-

Column Preparation: A silica gel column is prepared using a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

-

Sample Loading: The crude this compound is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

Elution: The column is eluted with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Fractions are collected and analyzed by TLC.

-

Fraction Pooling: Fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure.

Recrystallization

For final purification to obtain a crystalline solid, recrystallization can be performed.[13][14]

-

Solvent Selection: A suitable solvent system is a mixture of a good solvent (e.g., toluene or dichloromethane) and a poor solvent (e.g., hexane or heptane).

-

Dissolution: The partially purified this compound is dissolved in a minimal amount of the hot "good" solvent.

-

Crystallization: The "poor" solvent is added dropwise to the hot solution until turbidity is observed. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold "poor" solvent, and dried under vacuum.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound, based on typical yields for the analogous non-deuterated reactions.

Table 1: Synthesis of Cinnamaldehyde-d5

| Parameter | Value | Reference |

| Starting Material | Benzaldehyde-d5 | N/A |

| Reagents | Acetaldehyde, NaOH, Ethanol, Water | [1][2][3] |

| Reaction Time | 4-6 hours | [1] |

| Temperature | Room Temperature | [2][3] |

| Typical Yield | 70-85% | [1] |

| Purity (crude) | >80% | N/A |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | Cinnamaldehyde-d5 | N/A |

| Reagents | Sodium Borohydride, Methanol | |

| Reaction Time | 2-3 hours | |

| Temperature | 0 °C to Room Temperature | [5] |

| Typical Yield | 85-95% | [15][6] |

| Purity (crude) | >90% |

Table 3: Purification of this compound

| Purification Method | Eluent/Solvent System | Typical Recovery | Final Purity | Reference |

| Column Chromatography | Hexane/Ethyl Acetate Gradient | 80-90% | >98% | [9][10] |

| Recrystallization | Toluene/Heptane | 70-85% | >99% | [13] |

Table 4: Characterization Data for Cinnamyl Alcohol

| Technique | Expected Data for Cinnamyl Alcohol (Non-deuterated) | Reference |

| 1H NMR (CDCl3) | δ 7.20-7.40 (m, 5H, Ar-H), 6.62 (d, 1H, J=15.9 Hz, Ar-CH=), 6.38 (dt, 1H, J=15.9, 5.7 Hz, =CH-CH2), 4.31 (d, 2H, J=5.7 Hz, -CH2OH), 1.65 (s, 1H, -OH) | [16][17][18][19] |

| Mass Spectrometry (EI) | m/z 134 (M+), 115, 105, 91, 77 | [20][21] |

Note: For this compound, the aromatic proton signals in the 1H NMR spectrum will be absent. The molecular ion peak in the mass spectrum will be shifted to m/z 139.

Mandatory Visualizations

Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Purification Workflow

Caption: Step-by-step purification process for this compound.

Logical Relationship of Synthesis and Purification

Caption: Logical flow from starting materials to final product analysis.

References

- 1. quora.com [quora.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 4. magritek.com [magritek.com]

- 5. prepchem.com [prepchem.com]

- 6. Highly Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol Using Nanometric Alkali Metal Hydrides. (2006) | Yinheng Fan [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. thalesnano.com [thalesnano.com]

- 9. Purification and characterization of cinnamyl alcohol dehydrogenase from tobacco stems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification and properties of isoenzymes of cinnamyl-alcohol dehydrogenase from soybean-cell-suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification and Characterization of Cinnamyl Alcohol Dehydrogenase from Tobacco Stems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purification and characterization of cinnamyl alcohol dehydrogenase isoforms from Phaseolus vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sciencemadness Discussion Board - Removal of aldehyde from alcohol - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. youtube.com [youtube.com]

- 15. Synthesis of cinnamyl alcohol from cinnamaldehyde with Bacillus stearothermophilus alcohol dehydrogenase as the isolated enzyme and in recombinant E. coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. par.nsf.gov [par.nsf.gov]

- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029698) [hmdb.ca]

- 18. The Pherobase NMR: 3-Phenyl-2-propen-1-ol|cinnamyl alcohol|C9H10O [pherobase.com]

- 19. bmse010256 Cinnamyl Alcohol at BMRB [bmrb.io]

- 20. Cinnamyl Alcohol | C9H10O | CID 5315892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. massbank.eu [massbank.eu]

Cinnamyl Alcohol-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Cinnamyl Alcohol-d5, a deuterated analog of cinnamyl alcohol. This document details its chemical and physical properties, and discusses its primary application as an internal standard in quantitative analysis, drawing upon experimental contexts of its non-deuterated counterpart.

Core Compound Information

This compound is a stable isotope-labeled version of cinnamyl alcohol, where five hydrogen atoms on the phenyl group have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based quantitative studies.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1044940-87-5[1] |

| Molecular Formula | C₉H₅D₅O |

| Molecular Weight | 139.21 g/mol |

| Purity | >95% |

| Appearance | Liquid or solid (based on non-deuterated form) |

Table 2: Physical Properties of Non-Deuterated Cinnamyl Alcohol (for reference)

| Property | Value |

| Melting Point | 30-33 °C |

| Boiling Point | 250 °C |

| Density | 1.044 g/mL at 25 °C |

| Solubility | Soluble in alcohol, diethyl ether, and glycerol. Soluble in water. |

Application in Quantitative Analysis

The primary utility of this compound lies in its application as an internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[1][2] Deuterated standards are ideal for these applications because they exhibit nearly identical chemical and physical properties to the endogenous analyte, but are distinguishable by their higher mass.[1][2] This allows for accurate quantification by correcting for variations in sample preparation and instrument response.

Experimental Workflow: Quantification of Cinnamyl Alcohol in Biological Matrices

Below is a generalized workflow illustrating the use of this compound as an internal standard for quantifying cinnamyl alcohol in a biological sample, such as plasma or tissue homogenate.

Potential Areas of Research and Experimental Protocols

While specific experimental protocols for this compound are not widely published, its use as an internal standard is applicable to studies involving the non-deuterated form. The following sections describe experimental contexts where this compound would be a critical tool.

Metabolic Studies

Cinnamyl alcohol is metabolized in vivo to cinnamaldehyde and subsequently to cinnamic acid. Understanding the pharmacokinetics and metabolic fate of cinnamyl alcohol is crucial in drug development and toxicology.

Experimental Protocol: In Vitro Metabolism of Cinnamyl Alcohol

-

Incubation: Incubate cinnamyl alcohol with liver microsomes or other tissue homogenates.

-

Internal Standard: At specified time points, quench the reaction and add a known concentration of this compound.

-

Extraction: Extract the analytes from the incubation mixture using an appropriate organic solvent.

-

Analysis: Analyze the extracted samples by LC-MS/MS to quantify the remaining cinnamyl alcohol and the formation of its metabolites relative to the this compound internal standard.

Adipogenesis Research

Studies have shown that cinnamyl alcohol can inhibit the differentiation of preadipocytes into mature adipocytes. This involves the downregulation of key adipogenic transcription factors.

Experimental Protocol: Analysis of Cinnamyl Alcohol in Adipocyte Cell Culture

-

Cell Treatment: Treat 3T3-L1 preadipocytes with varying concentrations of cinnamyl alcohol.

-

Sample Collection: After the desired treatment period, collect both the cell lysate and the culture medium.

-

Internal Standard Addition: Add a fixed amount of this compound to all samples.

-

Quantification: Utilize LC-MS/MS to determine the concentration of cinnamyl alcohol in the cells and medium to understand its uptake and stability.

Conclusion

This compound is an essential tool for researchers requiring accurate quantification of cinnamyl alcohol in complex matrices. Its primary application as an internal standard in mass spectrometry-based methods enables reliable data in pharmacokinetic, metabolic, and various other biological studies. While detailed experimental protocols for the deuterated compound itself are scarce, its application can be inferred from the extensive research conducted on its non-deuterated analog. This guide provides a foundational understanding for incorporating this compound into future research endeavors.

References

A Technical Guide to the Isotopic Purity and Labeling Efficiency of Cinnamyl Alcohol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and labeling efficiency of Cinnamyl Alcohol-d5, a deuterated analog of cinnamyl alcohol. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for a variety of applications, including as internal standards in quantitative mass spectrometry-based assays and as tracers in metabolic studies.

Introduction to this compound

This compound is a synthetic form of cinnamyl alcohol where five hydrogen atoms on the phenyl group have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various scientific disciplines. The non-labeled counterpart, cinnamyl alcohol, is a naturally occurring aromatic alcohol found in plants like cinnamon.[1] It is recognized for its distinct aroma and is used in the fragrance and flavor industries.[2] In the realm of biomedical research, cinnamyl alcohol has been investigated for its potential therapeutic properties and is known to be a precursor in the synthesis of certain pharmaceuticals.[2][3] The deuterated form, this compound, serves as an ideal internal standard for the accurate quantification of cinnamyl alcohol in biological matrices due to its similar chemical and physical properties but distinct mass.[4]

Isotopic Purity and Labeling Efficiency

The utility of this compound in research is critically dependent on its isotopic purity and labeling efficiency. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms, while labeling efficiency describes the extent to which the intended atoms have been substituted with their isotopes. While a specific Certificate of Analysis for this compound was not publicly available to provide exact quantitative data for this guide, typical commercial preparations of such deuterated standards achieve high levels of enrichment. For research-grade materials, isotopic purity is generally expected to be above 98%.

Table 1: Representative Isotopic Purity and Labeling Efficiency Data for Deuterated Standards

| Parameter | Typical Specification |

| Isotopic Purity (d5) | > 98% |

| Isotopic Enrichment per Deuterium Atom | > 99 atom % D |

| Chemical Purity | > 98% |

Note: The values presented in this table are representative of high-quality deuterated standards and are not specific to a particular batch of this compound. Researchers should always refer to the Certificate of Analysis provided by the supplier for precise data.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity and labeling efficiency is typically performed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry Protocol for Isotopic Purity Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for assessing the isotopic distribution of a labeled compound.

Objective: To determine the isotopic purity of this compound by quantifying the relative abundance of its different isotopologues.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. This stock solution is then further diluted to a working concentration suitable for the mass spectrometer, typically in the range of 1-10 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is used.

-

Chromatographic Separation: While extensive chromatography is not always necessary for a pure standard, a short LC gradient can be used to separate the analyte from any potential impurities and ensure a clean injection into the mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A rapid gradient from 5% to 95% B over a few minutes.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometric Analysis:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for cinnamyl alcohol.

-

Scan Mode: Full scan mode is used to acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-200).

-

Data Acquisition: High-resolution mass spectra are acquired to resolve the isotopic peaks of this compound.

-

-

Data Analysis: The isotopic cluster of the protonated molecule [M+H]+ is analyzed. For this compound (C9H5D5O), the theoretical monoisotopic mass is 139.1049 Da. The relative intensities of the peaks corresponding to the d0 to d5 species are measured. The isotopic purity is calculated by determining the percentage of the d5 isotopologue relative to the sum of all isotopologues. Corrections for the natural abundance of 13C and other isotopes are applied to accurately determine the deuterium enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Isotopic Purity Analysis

Deuterium (2H) NMR spectroscopy provides direct information about the deuterium labeling.

Objective: To confirm the positions of deuterium labeling and to quantify the isotopic enrichment at each labeled site.

Methodology:

-

Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a non-deuterated solvent (e.g., chloroform, acetone) to avoid a large solvent signal in the 2H spectrum.[5] The sample is placed in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting deuterium is used.

-

2H NMR Acquisition:

-

The spectrometer is tuned to the deuterium frequency.

-

A simple pulse-acquire sequence is used.

-

The spectral width is set to cover the expected chemical shift range for aromatic deuterons.

-

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

-

1H NMR Acquisition: A standard proton NMR spectrum is also acquired to identify any residual proton signals at the deuterated positions.

-

Data Analysis:

-

In the 2H NMR spectrum, the presence of a signal in the aromatic region confirms the deuterium labeling on the phenyl ring.

-

The integrals of the deuterium signals can be compared to an internal standard of known concentration to quantify the amount of deuterated compound.

-

In the 1H NMR spectrum, the reduction in the integral of the aromatic proton signals compared to the non-aromatic proton signals provides a measure of the labeling efficiency. The percentage of deuteration can be calculated by comparing the integration of the residual proton signals in the labeled positions to the integration of a non-labeled position in the molecule.

-

Signaling Pathways and Applications

Cinnamyl alcohol and its derivatives are involved in various biological signaling pathways. While the primary use of this compound is as an analytical standard, understanding the biological context of the unlabeled compound is crucial for its application in metabolic research and drug development.

Metabolic Pathways of Cinnamyl Alcohol

Cinnamyl alcohol can be metabolized in biological systems through several pathways. In fungi, it can be hydrogenated to 3-phenyl-1-propanol or undergo other transformations.[6] In human skin models, it has been shown to be metabolized into compounds other than cinnamaldehyde, suggesting multiple metabolic routes.[7][8]

Involvement in Cellular Signaling

Research on the non-labeled form of cinnamyl alcohol has indicated its interaction with key cellular signaling pathways, which are often targets in drug development. For instance, cinnamyl alcohol has been shown to influence pathways involved in adipogenesis and myocardial protection.

Conclusion

This compound is an essential tool for researchers in drug development and various scientific fields. Its high isotopic purity and labeling efficiency are paramount for its reliable use as an internal standard and metabolic tracer. The experimental protocols outlined in this guide provide a framework for the verification of these critical parameters. Furthermore, an understanding of the metabolic and signaling pathways of its non-labeled counterpart provides valuable context for its application in biological research. For precise quantitative data, it is imperative to consult the Certificate of Analysis provided by the supplier.

References

- 1. Cinnamyl Alcohol | C9H10O | CID 5315892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mnms-platform.com [mnms-platform.com]

A Technical Guide to Cinnamyl Alcohol-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing, key specifications, and applications of Cinnamyl Alcohol-d5. This deuterated analog of cinnamyl alcohol is a valuable tool in various research fields, particularly in drug development and metabolic studies, primarily utilized for its properties as an internal standard in mass spectrometry-based analyses.

Commercial Availability

This compound is available from a select number of specialized chemical suppliers catering to the research and development community. One prominent supplier is MedChemExpress , which offers the compound for research purposes.[1] While a broad range of chemical suppliers provide the non-deuterated form of cinnamyl alcohol, sourcing of the deuterated analog is more specialized.

Physicochemical and Purity Data

Quantitative data for this compound is crucial for its effective application in research. While specific certificates of analysis providing precise isotopic enrichment and purity for every batch should be obtained directly from the supplier, the following tables summarize typical specifications based on available data for the deuterated compound and its non-deuterated counterpart.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₉H₅D₅O | [2] |

| Molecular Weight | 139.21 g/mol | [2] |

| CAS Number | 1044940-87-5 | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 30-33 °C (for non-deuterated) | [3] |

| Boiling Point | 250 °C (for non-deuterated) | [3] |

| Solubility | Soluble in ethanol, methanol, and other organic solvents. |

Table 2: Supplier-Specific Purity Information (Non-Deuterated Cinnamyl Alcohol)

| Supplier | Purity Specification |

| AdooQ Bioscience | >99% (HPLC) |

| RayBiotech | 98% |

| Sigma-Aldrich | 98% |

Note: The purity of this compound is expected to be comparable to its non-deuterated form, but researchers must refer to the supplier's certificate of analysis for lot-specific data, including isotopic enrichment.

Applications in Research

The primary application of this compound is as an internal standard for the quantitative analysis of cinnamyl alcohol and related compounds in complex biological matrices using mass spectrometry (MS). The use of deuterated standards is a well-established method to improve the accuracy and precision of quantitative MS assays.[4][5]

Signaling Pathways and Biological Context

While specific research on the biological activity of this compound is limited, the non-deuterated compound is known to be an active component from chestnut flower with anti-obesity, antioxidant, and anti-inflammatory properties.[1] It has been shown to inhibit the expression of PPARγ, a key regulator of adipogenesis.[1] Understanding these pathways is crucial when using the deuterated standard to study the metabolism and pharmacokinetics of cinnamyl alcohol.

Experimental Protocols

While a specific, universally applicable experimental protocol for this compound does not exist, the following provides a generalized workflow for its use as an internal standard in a typical LC-MS/MS analysis. Researchers should optimize these steps for their specific analytical method and instrumentation.

General Workflow for Quantitative Analysis using this compound

References

Cinnamyl Alcohol-d5 material safety data sheet (MSDS) information

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of Cinnamyl Alcohol. These values are essential for understanding the substance's behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C₉H₁₀O |

| Molecular Weight | 134.18 g/mol |

| Appearance | White to yellowish crystalline solid or colorless liquid |

| Odor | Hyacinth-like, sweet, balsamic, spicy |

| Melting Point | 30-35 °C (86-95 °F) |

| Boiling Point | 258 °C (496.4 °F) |

| Flash Point | 126 °C (258.8 °F) (closed cup) |

| Density | 1.040 - 1.044 g/cm³ at 20°C |

| Vapor Pressure | 1.33 mbar at 114 °C |

| Solubility | Soluble in water, ethanol, ether, glycerol, and other common organic solvents. |

| Autoignition Temperature | No data available |

Toxicological Data

The following table outlines the available toxicological data for Cinnamyl Alcohol, providing insights into its potential health effects.

| Endpoint | Species | Route | Value |

| Acute Oral Toxicity (LD50) | Rat | Oral | 2 g/kg |

| Guinea pig | Oral | 2675 mg/kg | |

| Mouse | Oral | 2675 mg/kg | |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 5 g/kg |

| Skin Corrosion/Irritation | - | - | Causes skin irritation |

| Serious Eye Damage/Irritation | - | - | Causes serious eye irritation |

| Skin Sensitization | - | - | May cause an allergic skin reaction |

Hazard Identification and Classification

Cinnamyl Alcohol is classified with the following hazards according to the Globally Harmonized System (GHS).

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited are not available in the provided search results. The data is typically generated following standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). For instance, acute oral toxicity is often determined using OECD Guideline 401, dermal toxicity with OECD Guideline 402, and skin and eye irritation with OECD Guidelines 404 and 405, respectively.

Visualized Workflows and Logical Relationships

To enhance safety and understanding, the following diagrams illustrate a general laboratory safety workflow for handling Cinnamyl Alcohol-d5 and a decision tree for selecting appropriate Personal Protective Equipment (PPE).

Safe Handling and Storage

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8]

-

Do not eat, drink, or smoke in the laboratory.[10]

-

Wash hands thoroughly after handling.[10]

-

Avoid generating dust when handling the solid form.[10]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

-

Keep containers tightly closed when not in use.[10]

-

Protect from light and air, as it may slowly oxidize.[6]

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water.[7] If skin irritation or a rash occurs, seek medical attention.[7]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek medical attention.[5]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7]

-

If swallowed: Do NOT induce vomiting.[5] Rinse mouth with water.[7] Seek immediate medical attention.[5]

Accidental Release Measures

-

Small spills: For solid material, carefully sweep or vacuum up and place in a suitable container for disposal.[10] Avoid creating dust. For liquid material, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a sealed container for disposal.[10]

-

Large spills: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary.[10] Prevent the spill from entering drains or waterways.[10]

-

Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations.[9] Do not allow the material to enter drains or waterways.

Firefighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

-

Specific hazards: Combustible material.[6] On combustion, may emit toxic fumes of carbon monoxide and carbon dioxide.[10]

-

Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

References

- 1. Deuterated Compounds [simsonpharma.com]

- 2. isotope.com [isotope.com]

- 3. ckgas.com [ckgas.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. fishersci.com [fishersci.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. sds.metasci.ca [sds.metasci.ca]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. carlroth.com [carlroth.com]

- 10. sdfine.com [sdfine.com]

- 11. lobachemie.com [lobachemie.com]

Solubility Profile of Cinnamyl Alcohol-d5 in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Cinnamyl Alcohol-d5, a deuterated form of cinnamyl alcohol, is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. Understanding its solubility in common organic solvents is paramount for accurate sample preparation, formulation development, and the design of robust in vitro and in vivo experiments. This guide aims to provide a centralized resource on the solubility characteristics of this compound, thereby facilitating its effective use in scientific research and drug development.

Solubility Data

The solubility of a compound is a critical physical property that influences its behavior in various chemical and biological systems. While specific quantitative solubility data for this compound is scarce, the solubility of its non-deuterated counterpart, cinnamyl alcohol, has been well-documented. It is a scientifically accepted practice to assume that deuteration at non-exchangeable positions has a negligible effect on the bulk solvent interaction properties. Therefore, the data presented for cinnamyl alcohol serves as a strong proxy for this compound.

Quantitative Solubility Data

A recent study systematically measured the mole fraction solubility of trans-cinnamyl alcohol in eleven pure organic solvents at various temperatures. The following table summarizes this data at 293.15 K (20°C).

| Solvent | Chemical Class | Mole Fraction (x) at 293.15 K (20°C) |

| Methanol | Alcohol | 0.5831 |

| Ethanol | Alcohol | 0.4982 |

| n-Propanol | Alcohol | 0.4357 |

| Isopropyl Alcohol | Alcohol | 0.3981 |

| n-Butyl Alcohol | Alcohol | 0.3854 |

| Isobutyl Alcohol | Alcohol | 0.3542 |

| sec-Butyl Alcohol | Alcohol | 0.3397 |

| Acetone | Ketone | 0.5428 |

| Methyl Acetate | Ester | 0.3915 |

| Ethyl Acetate | Ester | 0.3426 |

| n-Hexane | Hydrocarbon | 0.0098 |

Data sourced from "Determination and Correlation of Solubility and Thermodynamic Properties of trans-Cinnamyl Alcohol in Pure and Binary Solvents from 253.15 K to 293.15 K".

Qualitative and Semi-Quantitative Solubility Data

Various chemical suppliers and databases provide qualitative and semi-quantitative solubility information for cinnamyl alcohol. This information is valuable for a general understanding of its solubility profile.

| Solvent | Solubility Description | Source |

| Alcohol | Freely Soluble | [1] |

| Diethyl Ether | Freely Soluble | [1] |

| Organic Solvents | Freely Soluble | [1][2] |

| Ethanol | 27 mg/mL (201.22 mM) at 25°C | [3] |

| Dimethyl Sulfoxide (DMSO) | 27 mg/mL (201.22 mM) at 25°C | [3] |

| Water | 7 mg/mL (52.16 mM) at 25°C | [3] |

| Acetone | Soluble | [4] |

| Dichloromethane | Soluble | |

| Glycerol | Soluble | [2] |

| Water | Sparingly Soluble / Slightly Soluble | [5] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound under specific experimental conditions, the following established methodologies can be employed.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard".

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume of the solvent of interest to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course experiment is recommended to determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis method.

-

Calculate the original solubility by taking into account the dilution factor.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Objective: To rapidly assess the apparent solubility of this compound when introduced into an aqueous or organic solvent from a concentrated DMSO stock.

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock solution)

-

Solvent of interest

-

96-well microplates (UV-transparent for UV detection)

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

-

Automated liquid handler (recommended for high-throughput)

Procedure:

-

Dispense a small volume of the this compound DMSO stock solution into the wells of a microplate.

-

Add the solvent of interest to each well to achieve a range of final concentrations.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at a controlled temperature for a defined period (e.g., 1-2 hours).

-

For Nephelometric Detection: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The concentration at which precipitation is first observed is the kinetic solubility.

-

For UV-Vis Detection: After incubation, filter the solutions (e.g., using a filter plate) to remove any precipitate. Measure the absorbance of the filtrate in a UV-transparent plate. The concentration is determined from a standard curve, and the solubility is the highest concentration where the measured value corresponds to the nominal concentration.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Conclusion

This technical guide provides a thorough summary of the solubility of this compound in common organic solvents, primarily based on data from its non-deuterated form. The provided quantitative and qualitative data serves as a strong foundation for its use in research and development. For applications requiring a high degree of precision, the detailed experimental protocols for both thermodynamic and kinetic solubility determination offer a clear path for generating specific data. The inclusion of workflow diagrams further clarifies these processes, making this guide a valuable resource for scientists and researchers.

References

Characterization of Cinnamyl Alcohol-d5: An In-depth Technical Guide to NMR and Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of Cinnamyl Alcohol-d5. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative assays. This document outlines detailed experimental protocols, presents key analytical data, and offers visual representations of the underlying scientific principles.

Introduction to this compound

This compound is a deuterated analog of cinnamyl alcohol, a naturally occurring aromatic alcohol found in cinnamon.[1] The replacement of five hydrogen atoms with deuterium on the phenyl group creates a stable, isotopically labeled version of the molecule. This labeling is particularly useful in mass spectrometry-based quantification, where it can be used as an internal standard to improve accuracy and precision.[2] Understanding its spectral characteristics is crucial for its effective use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are employed to confirm the identity and purity of the compound.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons are absent due to the deuterium substitution. The expected spectrum will primarily show signals for the protons on the propenol side chain.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.6 | d | 1H | =CH- |

| ~6.3 | dt | 1H | =CH-CH₂ |

| ~4.3 | d | 2H | -CH₂OH |

| ~1.5-2.0 | br s | 1H | -OH |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is inferred from typical values for cinnamyl alcohol.[3][4][5][6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms in the phenyl ring will show altered splitting patterns or be absent in proton-coupled spectra due to the presence of deuterium.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~137 | C (ipso, deuterated) |

| ~131 | =CH- |

| ~128 | =CH-CH₂ |

| ~128 | C (ortho, deuterated) |

| ~127 | C (meta, deuterated) |

| ~126 | C (para, deuterated) |

| ~63 | -CH₂OH |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is inferred from typical values for cinnamyl alcohol.[7][8][9][10]

Experimental Protocol for NMR Analysis

A general protocol for acquiring NMR data for this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[11][12] The choice of solvent is critical to avoid strong residual solvent signals that may obscure analyte peaks.[11]

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.[12]

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, this technique confirms the incorporation of deuterium and provides a unique fragmentation signature for identification and quantification.

Molecular Weight and Isotopic Distribution

The molecular weight of Cinnamyl Alcohol is 134.18 g/mol .[1] For this compound, the theoretical molecular weight is increased by the mass of five deuterium atoms minus the mass of five hydrogen atoms, resulting in a molecular weight of approximately 139.21 g/mol . The mass spectrum will show a molecular ion peak ([M]⁺) at m/z 139.

Fragmentation Pattern

The fragmentation of cinnamyl alcohol in an electron ionization (EI) source typically involves the loss of a hydrogen atom, a hydroxyl radical, or the cleavage of the side chain.[13][14] For this compound, the major fragments will be shifted by 5 mass units if they retain the deuterated phenyl ring.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound (EI)

| m/z | Proposed Fragment |

| 139 | [M]⁺ |

| 138 | [M-H]⁺ |

| 122 | [M-OH]⁺ |

| 110 | [M-CH₂OH]⁺ |

| 96 | [C₇H₂D₅]⁺ (Tropylium-d5 ion) |

| 82 | [C₆D₅]⁺ |

Note: The relative intensities of these fragments can vary depending on the ionization method and instrument conditions.

Experimental Protocol for Mass Spectrometry Analysis

A general protocol for acquiring mass spectrometry data for this compound is as follows:

-

Sample Preparation:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.[15]

-

For Liquid Chromatography-Mass Spectrometry (LC-MS), dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) at a similar concentration.[16][17] The solution should be filtered to remove any particulates.[15]

-

-

Instrumentation and Analysis:

-

GC-MS:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5) to separate the analyte.

-

The separated analyte is then introduced into the mass spectrometer, typically using electron ionization (EI).

-

-

LC-MS:

-

Inject the sample into the LC system.

-

Separate the analyte using a suitable column (e.g., C18) and mobile phase gradient.

-

The eluent is introduced into the mass spectrometer, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[16]

-

-

-

Data Acquisition and Analysis:

-

Acquire mass spectra over a relevant m/z range (e.g., 50-200 amu).

-

Identify the molecular ion peak and characteristic fragment ions.

-

Compare the obtained spectrum with predicted fragmentation patterns.

-

Visualizations

To further aid in the understanding of the characterization of this compound, the following diagrams are provided.

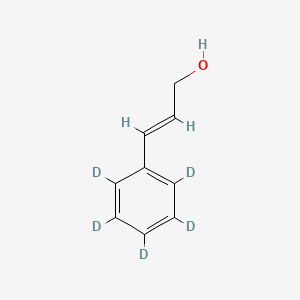

Figure 1: Chemical structure of this compound.

Figure 2: General experimental workflow for characterization.

Figure 3: Simplified fragmentation of this compound.

References

- 1. Cinnamyl Alcohol | C9H10O | CID 5315892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Cinnamyl alcohol(104-54-1) 1H NMR spectrum [chemicalbook.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cinnamyl alcohol(104-54-1) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. bmse010256 Cinnamyl Alcohol at BMRB [bmrb.io]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. myuchem.com [myuchem.com]

- 12. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. whitman.edu [whitman.edu]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. organomation.com [organomation.com]

A Technical Guide to the Natural Occurrence and Biosynthesis of Cinnamyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural distribution and biochemical synthesis of cinnamyl alcohol. It details the biosynthetic pathways, key enzymatic reactions, and relevant experimental methodologies for its study.

Natural Occurrence of Cinnamyl Alcohol

Cinnamyl alcohol is a naturally occurring aromatic compound found in a variety of plant species. It is often present in esterified form or as glycosides.[1] Its presence contributes to the characteristic fragrance of many flowers and essential oils. While it is found in small quantities in nature, its industrial demand is primarily met through chemical synthesis from cinnamaldehyde.[1]

The compound is a constituent of storax, Balsam of Peru, and cinnamon leaves.[1] It has also been identified in the floral scent of various cultivars of Prunus mume (Mei flower).[2] As a glycoside, it is a key chemical constituent of Rhodiola rosea, where it is found as rosavin, rosin, and rosarin.[1][3]

Table 1: Documented Natural Sources of Cinnamyl Alcohol

| Plant/Source Name | Part of Plant/Source | Compound Form | Reference(s) |

| Cinnamomum species | Leaves, Bark | Esterified | [1],[4] |

| Styrax (resin) | Resin | Esterified | [1],[4] |

| Balsam of Peru | Resin | Esterified | [1] |

| Rhodiola rosea | Roots, Rhizomes | Glycosides (Rosavins) | [3] |

| Prunus mume | Flowers | Free Alcohol | [2] |

| Hyacinth | Flowers | Free Alcohol | [4] |

| Daffodil (Narcissus) | Flowers (absolute) | Free Alcohol | [4] |

| Ylang Ylang (Cananga odorata) | Flowers (oil) | Free Alcohol | [4] |

| Anise (Pimpinella anisum) | Seed (oil) | Free Alcohol | [4] |

Biosynthesis of Cinnamyl Alcohol

Cinnamyl alcohol is synthesized in plants via the phenylpropanoid pathway, a major route in plant secondary metabolism that produces a wide array of phenolic compounds from the amino acid L-phenylalanine.[3][5] This pathway is crucial for the biosynthesis of lignin, flavonoids, and other important structural and defense-related molecules.[5][6][7]

The Core Phenylpropanoid Pathway

The synthesis of cinnamyl alcohol begins with L-phenylalanine, which is itself derived from the shikimate pathway.[3] The core pathway involves a series of enzymatic steps to convert L-phenylalanine into cinnamoyl-CoA, a key intermediate.

-

Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL, EC 4.3.1.5), which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[5][6]

-

Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated at the para position by Cinnamate-4-Hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.[6][8]

-

4-Coumarate:CoA Ligase (4CL): The carboxyl group of p-coumaric acid is activated by 4-Coumarate:CoA Ligase (4CL, EC 6.2.1.12), which ligates it to coenzyme A to form p-coumaroyl-CoA.[2][8] While this is a common route, some 4CL isoforms can also directly activate cinnamic acid to form cinnamoyl-CoA.[9]

The Monolignol-Specific Branch

From the central intermediate cinnamoyl-CoA (or its hydroxylated derivatives), two reductive steps lead to the formation of cinnamyl alcohol. These steps are considered the final stages of monolignol biosynthesis.[10]

-

Cinnamoyl-CoA Reductase (CCR): The first committed step in this branch is catalyzed by Cinnamoyl-CoA Reductase (CCR, EC 1.2.1.44). This enzyme uses NADPH to reduce the thioester bond of cinnamoyl-CoA to yield the corresponding aldehyde, cinnamaldehyde.[2][10][11] CCR is a key regulatory point controlling the flux of metabolites towards lignin production.[11]

-

Cinnamyl Alcohol Dehydrogenase (CAD): The final step is the reduction of cinnamaldehyde to cinnamyl alcohol. This reaction is catalyzed by Cinnamyl Alcohol Dehydrogenase (CAD, EC 1.1.1.195), an NADPH-dependent oxidoreductase.[2][12] CAD enzymes belong to a large gene family and can exhibit substrate specificity for various cinnamaldehydes (e.g., coniferaldehyde, sinapaldehyde), leading to the production of different monolignols for lignin synthesis.[2][6]

Engineered Biosynthetic Pathway

An alternative, engineered biocatalytic cascade has been developed to produce cinnamyl alcohol from L-phenylalanine, bypassing the CoA-dependent steps. This route utilizes a Carboxylic Acid Reductase (CAR) and is functional in microbial hosts like E. coli.[13][14]

-

Phenylalanine Ammonia-Lyase (PAL): L-phenylalanine is converted to cinnamic acid.[14]

-

Carboxylic Acid Reductase (CAR): Cinnamic acid is directly reduced to cinnamaldehyde. This step requires ATP and NADPH.[14][15]

-

Alcohol Dehydrogenase (ADH): Endogenous or supplemented ADHs reduce cinnamaldehyde to cinnamyl alcohol, often using NADH or NADPH as a cofactor.[14]

This engineered pathway provides a promising route for the sustainable, bio-based production of cinnamyl alcohol.[13][14]

Experimental Protocols

Extraction and Quantification from Plant Tissue

This protocol is adapted from methods used for analyzing floral volatiles in Prunus mume.[2]

Methodology: Headspace Solid-Phase Microextraction with GC-MS (HS-SPME-GC-MS)

-

Sample Preparation: Weigh a precise amount of fresh plant material (e.g., whole flowers) and place it into a headspace vial (e.g., 25 mL).

-

Equilibration: Seal the vial and allow the sample to equilibrate at a controlled temperature (e.g., 30°C) for a set time (e.g., 10 minutes) to allow volatiles to accumulate in the headspace.

-

Volatile Collection (SPME): Expose a SPME fiber (e.g., 50/30 μm DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.

-

GC-MS Analysis:

-

Immediately after extraction, insert the SPME fiber into the heated injection port of a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

The adsorbed compounds are thermally desorbed onto the GC column.

-

Use a suitable GC temperature program to separate the compounds. For example: initial temperature of 50°C, ramp to 220°C at 5°C/min, and hold for 2 minutes.

-

The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 30–500.

-

-

Identification and Quantification:

-

Identify cinnamyl alcohol by comparing its mass spectrum and retention time with those of an authentic standard.

-

Quantify the compound by using an internal standard (e.g., benzyl propionate) added to the sample or by creating an external calibration curve with known concentrations of cinnamyl alcohol standard.

-

Cinnamyl Alcohol Dehydrogenase (CAD) Activity Assay

This protocol measures the forward reaction (aldehyde to alcohol) by quantifying the product formation. It is adapted from methods used for plant enzyme extracts.[2]

Methodology: GC-MS Based Product Quantification

-

Crude Protein Extraction:

-

Homogenize fresh or frozen plant tissue in an ice-cold extraction buffer (e.g., containing Tris-HCl pH 7.5, glycerol, DTT, and PVPP) using a mortar and pestle.

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant containing the crude protein extract. Determine the total protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture in a microcentrifuge tube. A typical 2 mL reaction contains:

-

Reaction Buffer (e.g., 20 mM MES, pH 6.0)

-

Crude Protein Extract (e.g., 150 µg total protein)

-

Cofactor: 200 µM NADPH

-

Substrate: 1 mM cinnamaldehyde

-

ddH₂O to final volume.

-

-

Initiate the reaction by adding the substrate.

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1 hour).

-

-

Product Extraction:

-

Stop the reaction by adding an organic solvent, such as ethyl acetate (e.g., 500 µL).

-

Add a known amount of an internal standard (e.g., 5 ng of benzyl propionate) to the tube for quantification.

-

Vortex vigorously to extract the product (cinnamyl alcohol) into the organic phase.

-

Centrifuge to separate the phases and carefully transfer the upper organic layer to a new vial for analysis.

-

-

GC-MS Analysis:

-

Analyze the extracted product using the GC-MS method described in Section 3.1.

-

Calculate the amount of cinnamyl alcohol produced based on the peak area relative to the internal standard.

-

Enzyme activity can be expressed as ng of product per mg of protein per hour (ng/mg/h).

-

Cinnamoyl-CoA Reductase (CCR) Activity Assay

This protocol measures CCR activity by monitoring the consumption of the substrate and cofactor. It is adapted from established spectrophotometric methods.[11][16]

Methodology: Spectrophotometric Assay

-

Protein Preparation: Use a purified or partially purified recombinant CCR enzyme or a crude plant protein extract prepared as described in Section 3.2.

-

Substrate Preparation: Synthesize or purchase the required hydroxycinnamoyl-CoA ester substrate (e.g., feruloyl-CoA, the preferred substrate for many CCRs involved in lignification).[17]

-

Enzymatic Reaction:

-

Prepare the reaction in a quartz cuvette suitable for UV-Vis spectrophotometry.

-

A typical reaction mixture (e.g., 200-500 µL) contains:

-

Buffer (e.g., 100 mM potassium phosphate, pH 6.25)

-

Enzyme solution (e.g., 5-20 µg of protein)

-

Cofactor: 160-200 µM NADPH

-

-

Equilibrate the mixture in the spectrophotometer at a controlled temperature (e.g., 30°C).

-

-

Activity Measurement:

-

Initiate the reaction by adding the cinnamoyl-CoA substrate (e.g., 30-150 µM feruloyl-CoA).

-

Immediately monitor the decrease in absorbance at 340 nm (for NADPH consumption) or at the absorbance maximum of the CoA-ester (e.g., ~366 nm for feruloyl-CoA).[16]

-

Record the change in absorbance over time.

-

-

Calculation:

-

Calculate the initial rate of reaction from the linear portion of the absorbance vs. time plot.

-

Use the molar extinction coefficient of NADPH (6,220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of substrate conversion.

-

Express enzyme activity in units such as nkat/mg protein (nanomoles of substrate converted per second per mg of protein).

-

References

- 1. Cinnamyl alcohol - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Comprehensive Analysis of Endogenous Volatile Compounds, Transcriptome, and Enzyme Activity Reveals PmCAD1 Involved in Cinnamyl Alcohol Synthesis in Prunus mume [frontiersin.org]

- 3. Rosavin - Wikipedia [en.wikipedia.org]

- 4. cinnamyl alcohol [flavscents.com]

- 5. bioone.org [bioone.org]

- 6. Regulation of Cinnamyl Alcohol Dehydrogenase (CAD) Gene Family in Lignin Biosynthesis -Journal of Life Science | 학회 [koreascience.kr]

- 7. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]

- 9. Efficient biosynthesis of cinnamyl alcohol by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pnas.org [pnas.org]

- 12. Cinnamyl-alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research.manchester.ac.uk [research.manchester.ac.uk]

- 16. Characterization, Expression Profiling, and Biochemical Analyses of the Cinnamoyl-CoA Reductase Gene Family for Lignin Synthesis in Alfalfa Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

Cinnamyl Alcohol-d5: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Cinnamyl Alcohol-d5. The information is curated for professionals in research and drug development who utilize deuterated compounds. While specific stability data for the d5 isotopologue is not extensively published, the following information, based on the properties of its non-deuterated analogue, Cinnamyl Alcohol, serves as a robust guideline. Deuteration is not expected to fundamentally alter the chemical stability profile but may influence the kinetics of degradation.

Chemical and Physical Properties

A summary of the relevant physical and chemical properties of Cinnamyl Alcohol is presented below. These characteristics are fundamental to understanding its stability and handling requirements.

| Property | Value |

| Chemical Formula | C₉H₅D₅O |

| Molecular Weight | 139.21 g/mol |

| Appearance | White crystalline solid or yellow oil if impure[1] |

| Melting Point | 30 - 33 °C[2] |

| Boiling Point | 250 °C[2] |

| Solubility | Sparingly soluble in water; soluble in most common organic solvents[1] |

| Flash Point | 126 °C[1][3] |

Stability Profile

This compound is considered chemically stable under standard ambient conditions, such as at room temperature.[2] However, its stability is compromised by exposure to certain environmental factors.

Key Factors Influencing Stability:

-

Oxygen (Air): The primary degradation pathway for cinnamyl alcohol is aerobic oxidation.[4] It is known to oxidize rapidly upon exposure to air, a process that can be spontaneous.[4] This oxidation can lead to the formation of several byproducts.

-

Light: Exposure to daylight can promote the oxidation of cinnamyl alcohol.[4]

-

Heat: While stable at room temperature, intense heating can lead to the formation of explosive mixtures with air.[2] It is also noted that oxidation is accelerated on exposure to heat.[5]

-

Incompatible Materials: Contact with strong oxidizing agents should be avoided as this can lead to vigorous reactions.[3][6]

Degradation Pathways

The principal degradation mechanism for this compound is oxidation. The following diagram illustrates the plausible degradation pathways based on studies of the non-deuterated compound. The initial oxidation can occur at either the allylic alcohol or the alkene moiety.

References

Methodological & Application

Application Note: Quantitative Analysis of Cinnamyl Alcohol using Cinnamyl Alcohol-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl alcohol is a fragrance ingredient widely used in cosmetics, perfumes, and flavored products. Due to its potential to cause skin sensitization, accurate and reliable quantitative analysis of cinnamyl alcohol in various matrices is crucial for safety assessment, pharmacokinetic studies, and quality control.[1] This application note provides a detailed protocol for the quantitative analysis of cinnamyl alcohol in a biological matrix (plasma) using a stable isotope-labeled internal standard, Cinnamyl Alcohol-d5, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented. The use of a deuterated internal standard is critical for correcting matrix effects and variabilities during sample preparation and analysis, ensuring high accuracy and precision.[2][3]

Metabolic Pathway of Cinnamyl Alcohol

Understanding the metabolism of cinnamyl alcohol is essential for interpreting analytical results, especially in biological matrices. The primary metabolic pathway involves the oxidation of cinnamyl alcohol to cinnamaldehyde, which is further oxidized to cinnamic acid. These metabolites can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds that are readily excreted.[4][5][6]

Caption: Metabolic pathway of cinnamyl alcohol.

Quantitative Analysis by LC-MS/MS

This section details the protocol for the quantitative analysis of cinnamyl alcohol in plasma using LC-MS/MS.

Experimental Workflow

The overall workflow for the LC-MS/MS analysis is depicted below.

Caption: Workflow for LC-MS/MS analysis of cinnamyl alcohol.

Materials and Reagents

-

Cinnamyl Alcohol (≥98% purity)

-

This compound (≥98% purity, deuterated internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human Plasma (or other relevant biological matrix)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer

Experimental Protocol

1. Preparation of Standard Solutions and Quality Controls (QCs)

-

Stock Solutions: Prepare 1 mg/mL stock solutions of cinnamyl alcohol and this compound in methanol.

-

Working Standard Solutions: Serially dilute the cinnamyl alcohol stock solution with 50:50 methanol:water to prepare working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

-

Calibration Curve and QC Samples: Spike appropriate amounts of the cinnamyl alcohol working standard solutions into blank plasma to create calibration standards and QC samples at low, medium, and high concentrations.

2. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, calibration standard, or QC, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the proteins.[7]

-

Vortex the samples for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of 50:50 methanol:water with 0.1% formic acid.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

| Parameter | Recommended Conditions |

| LC Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 10% B to 95% B over 5 min, hold at 95% B for 2 min, return to 10% B and equilibrate for 3 min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |